molecular formula C15H18N4O B15114991 N-cyclopentyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

N-cyclopentyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B15114991
M. Wt: 270.33 g/mol
InChI Key: UHJMUYVENQJPTC-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that features a fused imidazo-pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable pyridazine derivative, followed by cyclization to form the imidazo[1,2-b]pyridazine ring system. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, reduction may produce amine derivatives, and substitution reactions can result in various substituted imidazo[1,2-b]pyridazine derivatives .

Scientific Research Applications

N-cyclopentyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key signaling pathways involved in disease processes, such as cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities with N-cyclopentyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide.

    Imidazo[1,2-b]pyridazine Derivatives: Other imidazo[1,2-b]pyridazine compounds with different substituents on the ring system.

Uniqueness

This compound is unique due to its specific substitution pattern, which can confer distinct biological activities and pharmacokinetic properties. The presence of both cyclopentyl and cyclopropyl groups may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

N-cyclopentyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

InChI

InChI=1S/C15H18N4O/c20-15(16-11-3-1-2-4-11)12-7-8-14-17-13(10-5-6-10)9-19(14)18-12/h7-11H,1-6H2,(H,16,20)

InChI Key

UHJMUYVENQJPTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4

Origin of Product

United States

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